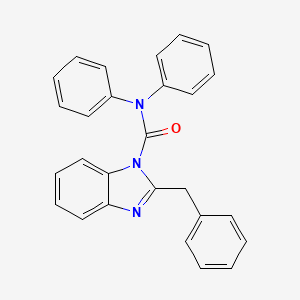

2-benzyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide

Description

Properties

IUPAC Name |

2-benzyl-N,N-diphenylbenzimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O/c31-27(29(22-14-6-2-7-15-22)23-16-8-3-9-17-23)30-25-19-11-10-18-24(25)28-26(30)20-21-12-4-1-5-13-21/h1-19H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKEUSTCBUOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with benzyl chloride and diphenylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amide Formation

The N,N-diphenylcarboxamide group is introduced via amidation. A plausible mechanism involves:

-

Activation of the Carbonyl Group : Reaction of the benzimidazole’s amine with a carboxylic acid chloride (e.g., diphenylcarbodiimide chloride) in the presence of a base (e.g., triethylamine) .

-

Nucleophilic Attack : The amine attacks the activated carbonyl carbon, forming the amide bond.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Reagents | Diphenylcarbodiimide chloride, triethylamine, DMF |

| Temperature | 0–5°C (for activation) to 25–50°C (for reaction) |

| Catalyst | None or palladium-based catalysts for coupling |

Substitution at the Benzyl Position

The benzyl group at position 2 may undergo:

-

Alkylation : Further substitution via SN1/SN2 mechanisms.

-

Oxidative Degradation : Under strong oxidizing conditions (e.g., KMnO₄), leading to ring cleavage or functional group modification.

Hydrolysis and Rearrangement

In acidic or basic conditions, the amide group may hydrolyze to form carboxylic acids or rearrange into other functional groups (e.g., urea) .

Spectroscopic Characterization

Amidation Pathway

The formation of the diphenylcarboxamide group involves:

-

Electrophilic Activation : Diphenylcarbodiimide chloride reacts with a base to generate an electrophilic intermediate.

-

Nucleophilic Attack : The benzimidazole’s amine attacks the carbonyl carbon, displacing the leaving group (Cl⁻).

Intermediate Species :

| Species | Role |

|---|---|

| Activated Carbonyl | Facilitates nucleophilic attack |

| Amidate Anion | Stabilized intermediate during bond formation |

Limitations and Challenges

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

- This compound is utilized as a precursor in the synthesis of various organic molecules, including other benzimidazole derivatives. It can undergo several transformations such as oxidation, reduction, and substitution reactions to yield different derivatives with distinct properties.

Reactions:

- Oxidation: Produces benzimidazole N-oxide derivatives.

- Reduction: Leads to reduced forms of benzimidazole.

- Substitution: Facilitates the formation of nitro or halogenated derivatives, expanding its utility in creating functionalized compounds.

Biological Applications

Antimicrobial and Antiproliferative Activities:

- Research indicates that 2-benzyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide exhibits potential antimicrobial properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Properties:

- The compound has been explored for its anticancer effects. It may inhibit specific kinases or proteases involved in cancer cell signaling pathways, leading to antiproliferative effects on tumor cells.

Antiviral Potential:

- Benzimidazole derivatives have been investigated for their antiviral activities against several viruses, including Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The structural modifications around the benzimidazole core can significantly enhance their antiviral efficacy .

Medicinal Chemistry

Therapeutic Effects:

- The compound is being studied for its potential therapeutic roles beyond antimicrobial and anticancer activities. Its interaction with biological targets suggests possible applications in treating neurodegenerative diseases by modulating cholinergic activity .

Case Studies:

- In recent studies, benzimidazole derivatives have demonstrated significant activity against human cholinesterases and cannabinoid receptors, indicating their potential in treating conditions like Alzheimer's disease through dual-targeting mechanisms .

Industrial Applications

Material Science:

- In addition to biological applications, this compound is being explored for use in developing new materials and catalysts. The stability imparted by its unique structure allows it to be employed in various industrial processes.

Catalytic Activity:

Mechanism of Action

The mechanism of action of 2-benzyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs from the evidence include:

Key Observations:

Spectroscopic Characterization

- IR Spectroscopy : Carboxamide C=O stretches (~1650–1680 cm⁻¹) are consistent across analogs, while sulfonamide derivatives (e.g., 2c) show distinct S=O stretches (~1150–1300 cm⁻¹) .

- NMR Spectroscopy: Aromatic protons in the target compound’s diphenyl groups would resonate δ7.0–7.5 (1H NMR), similar to compound 22’s benzo[b]thiophene protons . Tertiary amines (e.g., dimethylaminoethyl in ) exhibit upfield shifts for N-CH3 groups (δ2.2–2.5).

Biological Activity

Overview

2-benzyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with additional benzyl and diphenyl substituents, which contribute to its stability and biological activity. The compound can be synthesized through various methods, typically involving the cyclization of o-phenylenediamine with appropriate chlorides in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of enzymes such as kinases or proteases, leading to antiproliferative effects. The compound's unique substitution pattern enhances its binding affinity to these targets, resulting in significant biological responses.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit substantial antimicrobial properties. For example, studies have shown that this compound demonstrates effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 13 | 100 |

| Staphylococcus aureus | 10 | 100 |

These results suggest that the compound has comparable activity to standard antibiotics like Gentamycin at higher concentrations .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that it exhibits cytotoxic effects against HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A431 | 10.0 |

The compound's mechanism involves interference with DNA topoisomerase activity, crucial for DNA replication and repair processes .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of benzimidazole derivatives. Specifically, compounds similar to this compound have shown efficacy against viral infections by inhibiting RNA synthesis and viral replication mechanisms.

Case Studies

A study conducted on a series of benzimidazole derivatives demonstrated their potential as dual-target inhibitors against specific viruses, showcasing their versatility in therapeutic applications . Another research highlighted their effectiveness in inhibiting microtubule assembly in cancer cells, indicating a potential for use in cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing 2-benzyl-N,N-diphenyl-1H-benzimidazole-1-carboxamide?

The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. A common approach includes:

- Step 1 : Formation of 1H-benzo[d]imidazole-2-thiol via reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol .

- Step 2 : Substitution with hydrazine hydrate to generate 2-hydrazinyl-1H-benzimidazole intermediates .

- Step 3 : Condensation with benzyl halides or aromatic aldehydes/ketones in the presence of sodium cyanate and glacial acetic acid to introduce the carboxamide and benzyl groups . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratios) and anhydrous conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3400–3476 cm⁻¹, C=O at ~1632–1742 cm⁻¹) .

- ¹H/¹³C NMR : Confirmation of aromatic protons (δ 7.22–7.72 ppm), carboxamide NH signals (δ ~12.12 ppm), and stereochemical environments .

- Mass Spectrometry (ESI-MS) : Validation of molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data on regioselectivity during sulfonylation of benzimidazole derivatives be resolved?

Sulfonylation reactions (e.g., with 2,4-dimethylbenzenesulfonyl chloride) often yield mixed products due to competing N1 vs. N3 substitution. Strategies include:

- X-ray Crystallography : Definitive structural assignment using SHELX-refined diffraction data to distinguish between isomers .

- ²D NMR (NOESY/HSQC) : Correlation of proton environments to confirm substitution patterns .

- Chromatographic Separation : Use of preparative HPLC to isolate isomers, followed by kinetic analysis to optimize reaction conditions .

Q. What methodologies are effective for analyzing the compound’s potential as a PARP inhibitor?

Pharmacological evaluation involves:

- Enzyme Assays : Measure inhibition constants (Ki) using recombinant PARP-1 and NAD+ analogs. Compound 22b (a structural analog) showed Ki = 1 nM .

- Cellular Potency Assays : EC50 determination in DNA damage repair models (e.g., MX-1 breast cancer xenografts) .

- Blood-Brain Barrier Penetration : Pharmacokinetic profiling via LC-MS/MS in rodent models to assess bioavailability and tissue distribution .

Q. How can synthetic byproducts from imine intermediates be minimized during benzimidazole derivatization?

Side reactions (e.g., imine formation during benzoylation) are mitigated by:

- Controlled Reaction pH : Use of buffered conditions (pH 6–7) to stabilize intermediates .

- Catalytic Agents : Addition of DMAP or DCC to accelerate carboxamide coupling and reduce side-product formation .

- Low-Temperature Synthesis : Conducting reactions at 0–5°C to suppress unwanted nucleophilic substitutions .

Methodological Considerations

Q. What computational tools support crystallographic refinement for this compound?

The SHELX suite (SHELXL/SHELXS) is widely used for:

- Structure Solution : Dual-space algorithms for phase determination in small-molecule crystallography .

- Twinned Data Refinement : Handling high-symmetry space groups (e.g., P21/c) common in benzimidazole derivatives . Validation metrics (R-factor < 5%, wR2 < 12%) ensure reliability in bond-length/angle calculations .

Q. How do substituents on the benzyl group influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -NO2) : Enhance PARP inhibitory potency by increasing electrophilicity at the carboxamide moiety .

- Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce binding affinity due to steric clashes in the PARP catalytic pocket .

- Hydrophobic Interactions : Long alkyl chains (e.g., n-butyl) improve membrane permeability but may reduce aqueous solubility .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected splitting patterns in aromatic regions?

Discrepancies arise from:

- Dynamic Exchange Processes : Rotameric equilibria of the benzyl group at room temperature, resolved via VT-NMR (variable-temperature experiments) .

- Residual Solvent Peaks : DMSO-d6 impurities (δ ~2.50 ppm) overlapping with NH signals, addressed by thorough drying .

- Paramagnetic Contamination : Trace metal ions (e.g., Fe³⁺) causing line broadening, mitigated by chelating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.